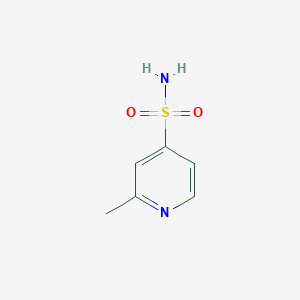
2-Methylpyridine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyridine-4-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Methylpyridine-4-sulfonamide consists of a pyridine ring with a methyl group attached to the second carbon and a sulfonamide group attached to the fourth carbon .
Applications De Recherche Scientifique
Synthesis and Complexation with Metal Ions
Research has shown that sulfonamide derivatives, such as those synthesized from tosylated aminopyridines, can complex with metal ions like Nickel (II) and Iron (II). The study conducted by Orie, Duru, and Ngochindo (2021) demonstrated the synthesis of these complexes and characterized them using various spectroscopic techniques. The complexation of these sulfonamide derivatives with metal ions suggests potential for enhancing the biological and catalytic capabilities of the ligands, which could be beneficial in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Non-Enzymatic Glutathione Conjugation
A study by Umemoto et al. (1988) explored the detoxification mechanisms of carcinogenic arylamines through the non-enzymatic reaction of nitroso compounds with glutathione, producing N-hydroxy-sulfonamide as a new binding form. This process may represent a potential detoxification pathway for harmful compounds in vivo, offering insights into the mechanisms of action for sulfonamide derivatives in mitigating toxic effects of certain substances (Umemoto et al., 1988).
Solvent-Free Microwave-Assisted Preparation
Ghattas et al. (2014) discovered a novel and efficient solvent-free method for preparing N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives through a 1,4-aza-conjugate addition reaction. This process provides a greener, more sustainable approach to accessing various sulfonamide derivatives with potential pharmaceutical or agrochemical properties, indicating the versatile applications of these compounds in the chemical and pharmaceutical industries (Ghattas, Carlin, Murkli, & Jacobs, 2014).
Generation of Broad Specificity Antibodies for ELISA
Research by Adrián et al. (2009) developed highly sensitive enzyme-linked immunosorbent assays (ELISA) for detecting sulfonamide antibiotic residues using antibodies targeting the aminobenzenesulfonylamino moieties common to these compounds. This work underscores the utility of sulfonamide derivatives in developing diagnostic tools for monitoring antibiotic residues, potentially benefiting food safety and environmental monitoring efforts (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).
Pyridine and 3-Methylpyridine Solvates
Patel and Purohit (2017) investigated the solvate formation of sulfamethazine, a sulfonamide drug, with pyridine and 3-methylpyridine. Their study provided insights into how solvent molecules can impact the physicochemical properties of active pharmaceutical ingredients, which is crucial for drug development processes (Patel & Purohit, 2017).
Mécanisme D'action
Target of Action
2-Methylpyridine-4-sulfonamide, as a sulfonamide derivative, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .
Mode of Action
The compound interacts with its target by mimicking the natural substrate of the enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methylpyridine-4-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of dihydropteroate to dihydrofolic acid, a critical step in the folic acid synthesis pathway . The downstream effect of this inhibition is a reduction in bacterial growth and survival .
Pharmacokinetics
They are primarily excreted unchanged in the urine . These properties likely contribute to the compound’s bioavailability and efficacy.
Result of Action
The molecular effect of 2-Methylpyridine-4-sulfonamide’s action is the inhibition of folic acid synthesis, leading to a disruption in bacterial growth . On a cellular level, this results in the cessation of bacterial proliferation, effectively controlling the spread of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylpyridine-4-sulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s absorption and overall effectiveness .
Safety and Hazards
Propriétés
IUPAC Name |
2-methylpyridine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBLVDDIURLHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyridine-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)
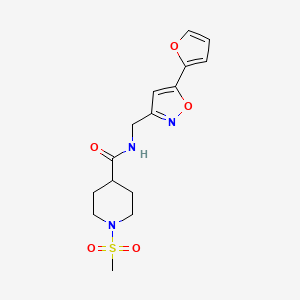
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)
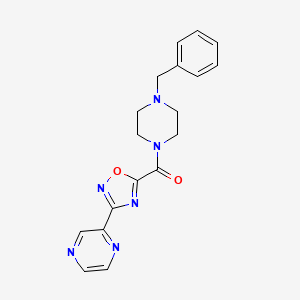
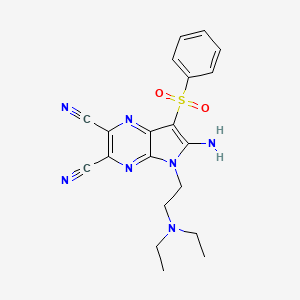
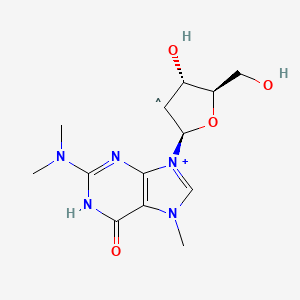
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
![5-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2816328.png)
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2816330.png)




